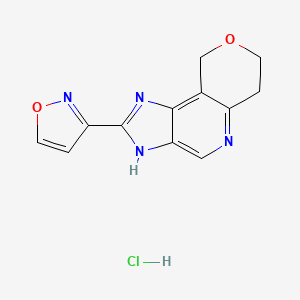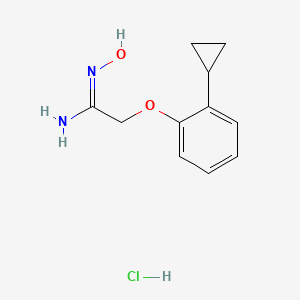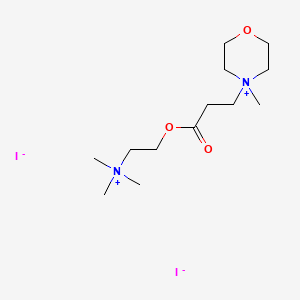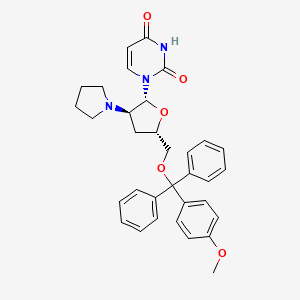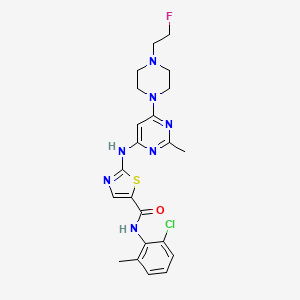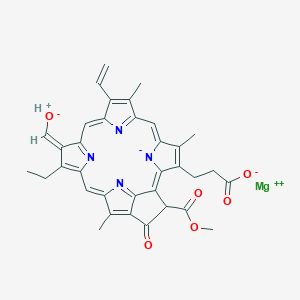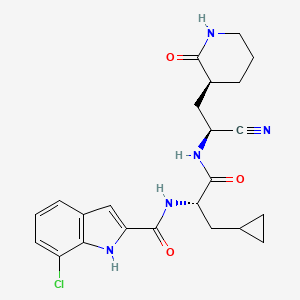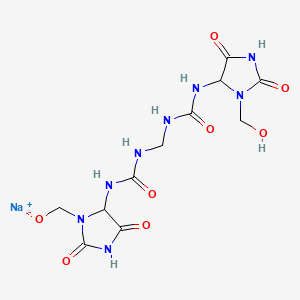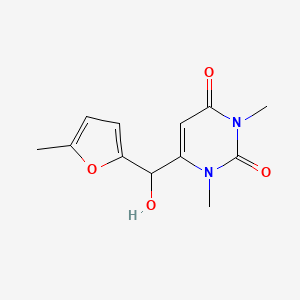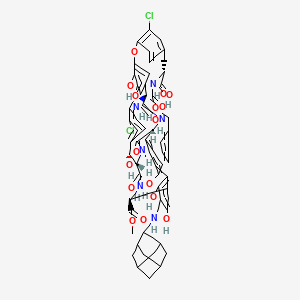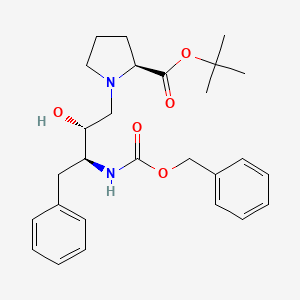
tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-((phenylmethoxy)carbonylamino)butyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-((phenylmethoxy)carbonylamino)butyl)pyrrolidine-2-carboxylate is a complex organic compound with a specific stereochemistry. It is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-((phenylmethoxy)carbonylamino)butyl)pyrrolidine-2-carboxylate typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and introduction of the tert-butyl ester group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and solvents is crucial to obtain a product with the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-((phenylmethoxy)carbonylamino)butyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-((phenylmethoxy)carbonylamino)butyl)pyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology
In biology, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its specific functional groups and stereochemistry.
Medicine
In medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-((phenylmethoxy)carbonylamino)butyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The functional groups and stereochemistry of the compound allow it to bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenylbutyl)pyrrolidine-2-carboxylate
- tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-aminobutyl)pyrrolidine-2-carboxylate
Uniqueness
The uniqueness of tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-((phenylmethoxy)carbonylamino)butyl)pyrrolidine-2-carboxylate lies in its specific functional groups and stereochemistry, which provide distinct chemical properties and biological activities compared to similar compounds.
Eigenschaften
CAS-Nummer |
127749-90-0 |
|---|---|
Molekularformel |
C27H36N2O5 |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
tert-butyl (2S)-1-[(2R,3S)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C27H36N2O5/c1-27(2,3)34-25(31)23-15-10-16-29(23)18-24(30)22(17-20-11-6-4-7-12-20)28-26(32)33-19-21-13-8-5-9-14-21/h4-9,11-14,22-24,30H,10,15-19H2,1-3H3,(H,28,32)/t22-,23-,24+/m0/s1 |
InChI-Schlüssel |
XKUVIMUEIJTDOA-KMDXXIMOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


